molecular formula C10H6N2O2S2 B15200906 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

Katalognummer: B15200906
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: LIYGYAHYXQDGEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both thiazole and benzothiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of hydroxyl groups in the structure enhances its potential for forming hydrogen bonds, which can be crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the use of a Suzuki coupling reaction, where a thiazole derivative is coupled with a benzothiazole derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is unique due to the specific arrangement of the thiazole and benzothiazole rings along with the hydroxyl groups

Eigenschaften

Molekularformel

C10H6N2O2S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

2-(4-hydroxy-1,3-thiazol-2-yl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-4,13-14H

InChI-Schlüssel

LIYGYAHYXQDGEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.